molecular formula C34H36ClFN4O4 B10836012 Pyrrole derivative 5

Pyrrole derivative 5

Cat. No.: B10836012
M. Wt: 619.1 g/mol
InChI Key: QZKLHVGMMWBLEQ-UHFFFAOYSA-N
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Description

Pyrrole derivative 5 is a heterocyclic compound that features a five-membered ring structure with one nitrogen atom. Pyrrole and its derivatives are known for their aromatic properties and are found in various natural products, including heme, chlorophyll, and bile pigments

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrrole derivative 5 can be synthesized through several methods. One common approach involves the reaction of arylglyoxals, 1,3-diketones, and enaminoketones in a water-ethanol mixture as a solvent . This green method is environmentally friendly and yields polyfunctionalized pyrroles. Another method involves the cyclization of azomethine ylides with olefins, which provides a diverse route to functionalized pyrrole derivatives .

Industrial Production Methods: Industrial production of pyrrole derivatives often employs the Knorr synthesis, Hantzsch synthesis, and Paal-Knorr condensation reactions . These methods are well-established and allow for the large-scale production of pyrrole derivatives with high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: Pyrrole derivative 5 undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in electrophilic substitution reactions due to the electron-rich nature of the pyrrole ring .

Common Reagents and Conditions:

    Oxidation: Pyrrole derivatives can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve hydrogenation using palladium on carbon as a catalyst.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine under mild conditions.

Major Products: The major products formed from these reactions include halogenated pyrroles, hydroxylated pyrroles, and various substituted pyrrole derivatives .

Comparison with Similar Compounds

Uniqueness: Pyrrole derivative 5 is unique due to its nitrogen atom, which imparts distinct electronic properties and reactivity compared to furan and thiophene. Additionally, the presence of various substituents on the pyrrole ring can significantly alter its chemical behavior and biological activity .

Properties

Molecular Formula

C34H36ClFN4O4

Molecular Weight

619.1 g/mol

IUPAC Name

1-[4-(2-chlorophenyl)-5-[4-(3-hydroxypropoxy)phenyl]-1-methylpyrrole-2-carbonyl]-4-[(4-fluorophenyl)methylamino]piperidine-4-carboxamide

InChI

InChI=1S/C34H36ClFN4O4/c1-39-30(32(42)40-17-15-34(16-18-40,33(37)43)38-22-23-7-11-25(36)12-8-23)21-28(27-5-2-3-6-29(27)35)31(39)24-9-13-26(14-10-24)44-20-4-19-41/h2-3,5-14,21,38,41H,4,15-20,22H2,1H3,(H2,37,43)

InChI Key

QZKLHVGMMWBLEQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=C1C2=CC=C(C=C2)OCCCO)C3=CC=CC=C3Cl)C(=O)N4CCC(CC4)(C(=O)N)NCC5=CC=C(C=C5)F

Origin of Product

United States

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